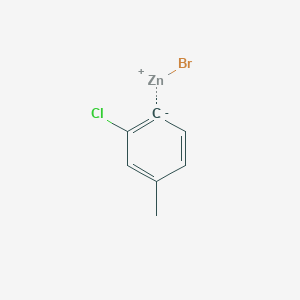
2-Chloro-4-methylphenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-methylphenylZinc bromide is an organozinc compound with the molecular formula C7H6BrClZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is a valuable reagent in the field of organometallic chemistry due to its ability to form carbon-carbon bonds.
Méthodes De Préparation
2-Chloro-4-methylphenylZinc bromide can be synthesized through various methods. One common synthetic route involves the reaction of 2-chloro-4-methylbromobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation. Industrial production methods may involve large-scale reactors and more efficient catalysts to optimize yield and purity .
Analyse Des Réactions Chimiques
2-Chloro-4-methylphenylZinc bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.
Cross-Coupling Reactions: This compound is widely used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: It can undergo oxidation to form corresponding ketones or aldehydes, and reduction reactions to form hydrocarbons.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like THF. Major products formed from these reactions include biaryl compounds, ketones, and aldehydes .
Applications De Recherche Scientifique
2-Chloro-4-methylphenylZinc bromide has a wide range of applications in scientific research:
Biology: It can be used to modify biomolecules for studying biological pathways and mechanisms.
Medicine: This compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is employed in the production of fine chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-methylphenylZinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts, leading to the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of aryl halides and the subsequent formation of biaryl compounds .
Comparaison Avec Des Composés Similaires
2-Chloro-4-methylphenylZinc bromide can be compared with other organozinc compounds such as phenylzinc bromide and 4-methylphenylzinc bromide. While these compounds share similar reactivity, this compound is unique due to the presence of both chloro and methyl substituents on the aromatic ring. This unique structure can influence its reactivity and selectivity in various chemical reactions .
Similar compounds include:
- Phenylzinc bromide
- 4-Methylphenylzinc bromide
- 2-Chlorophenylzinc bromide
These compounds are also used in organic synthesis and share similar properties but differ in their substituents and reactivity .
Propriétés
Formule moléculaire |
C7H6BrClZn |
|---|---|
Poids moléculaire |
270.9 g/mol |
Nom IUPAC |
bromozinc(1+);1-chloro-3-methylbenzene-6-ide |
InChI |
InChI=1S/C7H6Cl.BrH.Zn/c1-6-3-2-4-7(8)5-6;;/h2-3,5H,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
LZHAVTLEIOMNIZ-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=[C-]C=C1)Cl.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


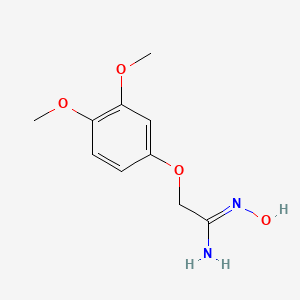
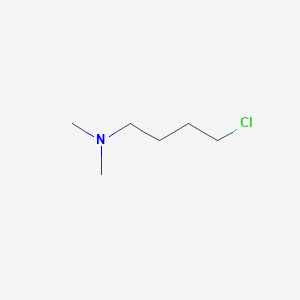



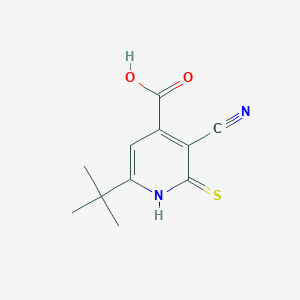

![(3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridin-4-yl)methanol](/img/structure/B14883973.png)
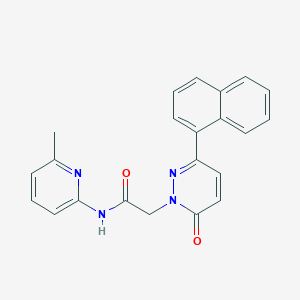


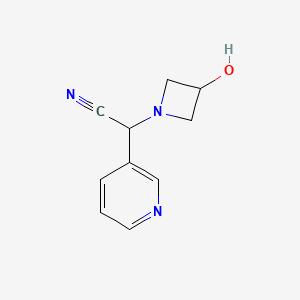
![(1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B14883990.png)

